molecular formula C16H23NO4S B2547226 (2E)-3-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]prop-2-enamide CAS No. 2321334-64-7

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]prop-2-enamide

Cat. No.: B2547226
CAS No.: 2321334-64-7
M. Wt: 325.42
InChI Key: HDJIDBQKWQGKJW-FNORWQNLSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]prop-2-enamide is a synthetic organic compound. It belongs to the class of compounds known as enamides, which are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a phenyl ring substituted with two methoxy groups, a hydroxy group, and a methylsulfanyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.

    Substitution Reactions: The phenyl ring is then functionalized with methoxy groups through electrophilic aromatic substitution reactions.

    Introduction of Hydroxy and Methylsulfanyl Groups: The hydroxy and methylsulfanyl groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The double bond in the enamide can be reduced to form a single bond.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated amide.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It serves as a model compound for studying the mechanisms of various organic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceutical Research: It could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]prop-2-enamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]prop-2-enamide: can be compared with other enamides and phenyl derivatives with similar functional groups.

Uniqueness

    Functional Group Diversity: The presence of methoxy, hydroxy, and methylsulfanyl groups makes it unique compared to other enamides.

    Potential Biological Activity: Its unique structure may confer specific biological activities not seen in similar compounds.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-20-14-6-4-12(10-15(14)21-2)5-7-16(19)17-11-13(18)8-9-22-3/h4-7,10,13,18H,8-9,11H2,1-3H3,(H,17,19)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJIDBQKWQGKJW-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC(CCSC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC(CCSC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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